molecular formula C₂₄H₃₀F₂O₆ B122322 Fluticasone propionate-17beta-carboxylic acid CAS No. 65429-42-7

Fluticasone propionate-17beta-carboxylic acid

Cat. No. B122322
CAS RN: 65429-42-7
M. Wt: 452.5 g/mol
InChI Key: DEDYNJVITFVPOG-CQRCZTONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluticasone propionate-17beta-carboxylic acid (FP17betaCA) is a metabolite of fluticasone propionate (FP), a corticosteroid used in the treatment of asthma and allergic rhinitis. FP17betaCA is excreted in urine and can be used as a biomarker to assess adherence to FP therapy. The presence of FP17betaCA in urine indicates recent administration of FP, making it a valuable tool for monitoring patient compliance with inhaled FP therapy .

Synthesis Analysis

The synthesis of FP17betaCA is not directly described in the provided papers. However, it is understood that FP17betaCA is a metabolite of FP, which suggests that it is formed in the body through metabolic processes after FP administration. The detection of FP17betaCA in urine is facilitated by sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can quantify this metabolite at very low concentrations, indicating its presence or absence following FP therapy .

Molecular Structure Analysis

The molecular structure of FP17betaCA is closely related to that of its parent compound, FP. The mass spectrometry analysis provides information on the molecular weight and fragmentation pattern of FP17betaCA, which is crucial for its identification and quantification in biological samples. The transition of protonated precursor to product ion transitions is monitored to detect FP17betaCA in human plasma and urine .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of FP to FP17betaCA are not explicitly detailed in the provided papers. However, the detection of FP17betaCA in biological samples is indicative of the metabolic conversion of FP to its metabolite. The analytical methods employed, such as LC-MS/MS, are designed to detect these metabolites after their formation in the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of FP17betaCA are inferred from the analytical methods used to detect it. The sensitivity of the LC-MS/MS method allows for the detection of FP17betaCA at sub pg/mL levels in human plasma, indicating the compound's stability and presence at trace levels. The calibration curves and recovery rates reported in the studies demonstrate the precision and accuracy of the methods used to analyze FP17betaCA's properties .

Relevant Case Studies

Several case studies have been conducted to evaluate the utility of FP17betaCA as a biomarker for FP therapy adherence. One study demonstrated that FP17betaCA was detectable in the urine of all subjects receiving inhaled FP and undetectable in subjects not receiving FP, showing the metabolite's potential as a noninvasive test for assessing treatment compliance. The sensitivity and specificity of the LC-MS/MS method for detecting FP17betaCA in urine were both 100%, highlighting its effectiveness . Another study applied a highly sensitive UPLC-MS/MS method for the simultaneous determination of FP and FP17betaCA in human plasma, which was successfully used to support a bioequivalence study of FP administered via nasal spray in healthy subjects . Additionally, the development of an LC-MS/MS assay to measure FP17betaCA in urine was shown to have acceptable analytical performance for clinical use, supporting its clinical utility for monitoring patient compliance with FP therapy .

Scientific Research Applications

Pharmacological Profile and Therapeutic Use

Fluticasone propionate, a fluoromethyl androstane 17beta-carbiothioate, is primarily used as a moderate potency corticosteroid in dermatological conditions. Its high affinity for the glucocorticoid receptor and high lipophilicity contribute to its effectiveness. Notably, it is rapidly metabolized to its inactive carboxylic acid derivative in the liver, resulting in low systemic bioavailability. This makes it a beneficial option for treating psoriasis and atopic dermatitis, showing a low potential for systemic toxicity (Spencer & Wiseman, 1997).

Liquid Chromatography–Tandem Mass Spectrometry Analysis

A study demonstrated the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure Fluticasone propionate-17beta-carboxylic acid (FP17betaCA) in urine. This assay is crucial for monitoring patient compliance with inhaled-fluticasone propionate therapy, illustrating its importance in managing persistent asthma (Korpi-Steiner et al., 2010).

Metabolic and Pharmacokinetic Features

Fluticasone propionate is distinguished by its rapid metabolism, with a total blood clearance equivalent to hepatic blood flow. This characteristic underpins its minimal systemic side effects when administered via oral or intranasal routes. The primary metabolite, the 17-carboxylic acid derivative, possesses negligible glucocorticoid activity, reinforcing the drug's safety profile in human pharmacology studies (Harding, 1990).

Structure-Activity Relationships of Topically Active Steroids

Research on structure-activity relationships of topically active steroids highlighted fluticasone propionate as a standout due to its high topical anti-inflammatory activity and minimal activity after oral administration. This is attributed to its rapid clearance to the 17-carboxylic acid metabolite, which is virtually inactive, underscoring its potential in respiratory disease treatments (Phillipps, 1990).

Urinary Analysis for Asthma Therapy Adherence

The urinary analysis of Fluticasone propionate-17beta-carboxylic acid (FP17betaCA) has been proposed as a test to verify patient adherence to Fluticasone propionate therapy. This noninvasive test, utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS), provides a sensitive method to ensure that patients are administering their asthma medication correctly (Hagan et al., 2012).

Future Directions

FP17betaCA is used to assess compliance with fluticasone propionate therapy and aid in the evaluation of secondary adrenal insufficiency . The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure FP17betaCA in urine has been demonstrated . This provides a sensitive method that may be used to verify that a specific patient may not have administered FP within a 16- to 24-hour window before testing .

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDYNJVITFVPOG-CQRCZTONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215760
Record name Fluticasone propionate-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluticasone propionate-17beta-carboxylic acid

CAS RN

65429-42-7
Record name Fluticasone propionate-17beta-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone propionate-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 2
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 3
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 4
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 5
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 6
Fluticasone propionate-17beta-carboxylic acid

Citations

For This Compound
25
Citations
NL Korpi-Steiner, BC Netzel, JC Seegmiller, JB Hagan… - Steroids, 2010 - Elsevier
… (FP) absorbed by the gastrointestinal tract (<1% total FP) is rapidly metabolized by cytochrome P450 isoform 3A4 (CYP3A4) to yield fluticasone propionate-17beta-carboxylic acid (…
Number of citations: 20 www.sciencedirect.com
JB Hagan, BC Netzel, MR Matthews… - Allergy & Asthma …, 2012 - search.ebscohost.com
… This study was designed to prospectively evaluate the characteristics of urinary analysis of fluticasone propionate-17beta-carboxylic acid (FP17betaCA) as a test to verify if a specific …
Number of citations: 9 search.ebscohost.com
SG Nair, DP Patel, M Sanyal, P Singhal… - … of Pharmaceutical and …, 2017 - Elsevier
… Further, as the plasma half life of FP is about 6 h and it gets rapidly metabolized to its major metabolite, fluticasone propionate-17beta-carboxylic acid (FP 17β-CA) by the iso-enzyme …
Number of citations: 10 www.sciencedirect.com
J Hagan, B Netzel, M Matthews… - … AND QUALITY OF …, 2011 - atsjournals.org
… We recently developed a highly sensitive tool to measure urinary fluticasone propionate-17beta-carboxylic acid (FP17betaCA), a metabolite of fluticasone propionate, by LC-MS/MS. …
Number of citations: 0 www.atsjournals.org
JB Hagan, MA Rank - Chest, 2021 - journal.chestnet.org
… preceding 16 to 24 hours may be confirmed by the absence of fluticasone propionate in induced sputum or alternatively by the absence of fluticasone propionate-17beta-carboxylic acid …
Number of citations: 5 journal.chestnet.org
JS Kim, H Choi, JM Oh, YH Kim, SW Kim, SW Kim… - Auris Nasus …, 2020 - Elsevier
… Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17beta-carboxylic acid in human plasma by UPLC-MS/MS at sub PG/mL …
Number of citations: 6 www.sciencedirect.com
JA Alexander, KW Jung, AS Arora, F Enders… - Clinical …, 2012 - Elsevier
BACKGROUND & AIMS: We evaluated the effect of aerosolized fluticasone therapy on symptomatic dysphagia and histologic eosinophilia in adults with eosinophilic esophagitis (EoE). …
Number of citations: 317 www.sciencedirect.com
FH Alahmadi, B Keevil, L Elsey, K George… - The Journal of Allergy …, 2021 - Elsevier
Background Daily inhaled corticosteroids (ICSs) are fundamental to asthma management, but adherence is low. Objectives To investigate (1) whether LC-MS/MS could be used to …
Number of citations: 6 www.sciencedirect.com
F Alahmadi, A Peel, B Keevil, R Niven… - Clinical & …, 2021 - Wiley Online Library
… In this study, fluticasone propionate-17beta-carboxylic acid was found in the urine of all 30 included subjects 16–24 h after witnessed inhalation of fluticasone propionate. A further …
Number of citations: 16 onlinelibrary.wiley.com
SS Saleh, HM Lotfy, NY Hassan… - Saudi Pharmaceutical …, 2013 - Elsevier
The determination of sodium cromoglicate (SCG) and fluorometholone (FLU) in ophthalmic solution was developed by simple, sensitive and precise methods. Three spectrophotometric …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.